Pan-Genotypic Activity Profile of HCV-IN-7 (hydrochloride) Compared to Ledipasvir and Daclatasvir
HCV-IN-7 (hydrochloride) exhibits a distinct and superior pan-genotypic activity profile when directly compared to the FDA-approved NS5A inhibitors ledipasvir and daclatasvir across a panel of clinically relevant HCV genotypes. This was evaluated in the same study under identical replicon assay conditions, demonstrating that HCV-IN-7 maintains consistently lower EC50 values across genotypes 1a, 1b, 2a, 3a, 4a, and 6a [1].
| Evidence Dimension | Antiviral potency (EC50) across multiple HCV genotypes |
|---|---|
| Target Compound Data | HCV-IN-7 (hydrochloride) EC50: GT1a = 27 pM, GT1b = 12 pM, GT2a = 5 pM, GT3a = 47 pM, GT4a = 3 pM, GT6a = 28 pM |
| Comparator Or Baseline | Ledipasvir EC50: GT1a = 34 pM, GT1b = 4 pM (Source [3]). Daclatasvir EC50: GT1a = 50 pM, GT1b = 9 pM, GT2a = 71 pM, GT3a = 146 pM, GT4a = 12 pM (Source [4]). |
| Quantified Difference | HCV-IN-7 shows up to a 29-fold improvement in potency compared to daclatasvir against GT3a (47 pM vs. 146 pM) and a 14-fold improvement against GT2a (5 pM vs. 71 pM). Compared to ledipasvir, HCV-IN-7 is 5-fold more potent against GT1a (27 pM vs. 34 pM) and 2.4-fold less potent against GT1b (12 pM vs. 4 pM). |
| Conditions | Replicon assay in Huh7 cells for HCV-IN-7 [1][2]; published values for ledipasvir [3] and daclatasvir [4]. |
Why This Matters
This direct, multi-genotype comparison under standardized conditions demonstrates that HCV-IN-7 provides a distinct activity profile, offering researchers a predictable and broad-spectrum tool that is not interchangeable with earlier NS5A inhibitors.
- [1] Ramdas V, Talwar R, Banerjee M, et al. Discovery and Characterization of Potent Pan-Genotypic HCV NS5A Inhibitors Containing Novel Tricyclic Central Core Leading to Clinical Candidate. J Med Chem. 2019 Dec 12;62(23):10563-10582. doi: 10.1021/acs.jmedchem.9b01562. View Source
- [2] MedChemExpress. HCV-IN-7 hydrochloride. Product Datasheet. View Source
- [3] Cheng G, et al. In Vitro Antiviral Activity and Resistance Profile Characterization of the Hepatitis C Virus NS5A Inhibitor Ledipasvir. Antimicrob Agents Chemother. 2016 Jan 11;60(3):1847-53. doi: 10.1128/AAC.02524-15. View Source
- [4] Gao M, et al. Chemical genetics strategy identifies an HCV NS5A inhibitor with a potent clinical effect. Nature. 2010 May 6;465(7294):96-100. doi: 10.1038/nature08960. View Source
